molecular formula C11H15IO B8479658 [2-(3-Iodopropoxy)ethyl]benzene

[2-(3-Iodopropoxy)ethyl]benzene

Cat. No.: B8479658
M. Wt: 290.14 g/mol
InChI Key: PEICLOPGYFNWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3-Iodopropoxy)ethyl]benzene is an aromatic ether compound featuring a benzene ring substituted with an ethyl group linked to a propoxy chain terminating in an iodine atom. Its molecular structure combines aromaticity with a halogenated alkoxy side chain, making it a versatile intermediate in organic synthesis. The iodine atom, a heavy halogen, imparts distinct electronic and steric properties, influencing reactivity and interaction with other molecules.

Properties

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

2-(3-iodopropoxy)ethylbenzene

InChI

InChI=1S/C11H15IO/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2

InChI Key

PEICLOPGYFNWEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOCCCI

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares [2-(3-Iodopropoxy)ethyl]benzene with structurally related compounds, focusing on substituent effects, physical properties, and applications.

Structural Analogs and Substituent Effects
Compound Name Key Substituents Halogen Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Ethyl-propoxy-iodo I ~306.03 (estimated) High polarizability; potential radiopharmaceutical intermediate
1-(Bromomethyl)-2-(Trifluoromethoxy)benzene Bromomethyl, trifluoromethoxy Br, F 255.03 Electron-withdrawing groups; pharmaceutical intermediate
1-Ethyl-2-methylbenzene Ethyl, methyl 134.22 Simple alkylbenzene; solvent, fuel additive
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene sulfonamide Chloro, methoxy, sulfonamide Cl 368.8 Bioactive sulfonamide; lab reagent

Key Observations :

  • Halogen Impact : Iodine’s large atomic radius and low electronegativity result in weaker C-I bonds compared to C-Br or C-Cl, enhancing susceptibility to nucleophilic substitution. This contrasts with 1-(Bromomethyl)-2-(Trifluoromethoxy)benzene, where bromine and trifluoromethoxy groups stabilize the molecule via electron withdrawal .
Physical and Chemical Properties
Property This compound (Est.) 1-(Bromomethyl)-2-(Trifluoromethoxy)benzene 1-Ethyl-2-methylbenzene
Boiling Point (°C) ~250–270 (high due to iodine) 191.7 165.2
Density (g/cm³) ~1.7–1.9 1.583 0.867
Reactivity High (weak C-I bond) Moderate (stable C-Br bond) Low (inert alkyl chain)

Notes:

  • The iodine substituent increases molecular weight and density compared to bromine or alkyl analogs.
  • The trifluoromethoxy group in 1-(Bromomethyl)-2-(Trifluoromethoxy)benzene enhances thermal stability (boiling point ~191.7°C), whereas iodine’s polarizability may lower the boiling point relative to molecular weight .

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